molecular formula C18H18N6O3 B2831404 Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate CAS No. 2034390-65-1

Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate

Cat. No.: B2831404
CAS No.: 2034390-65-1
M. Wt: 366.381
InChI Key: APKAMVFNNDTVMF-UHFFFAOYSA-N
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Description

Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo-pyridazine core, which is a fused heterocyclic system, and a benzoate ester group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-27-18(26)13-4-2-12(3-5-13)17(25)20-14-8-9-23(10-14)16-7-6-15-21-19-11-24(15)22-16/h2-7,11,14H,8-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKAMVFNNDTVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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